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Compound of Interest

Compound Name: Kushenol L

Cat. No.: B169351 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

methodologies essential for the identification and characterization of Kushenol L, a prenylated

flavonoid isolated from the roots of Sophora flavescens. While detailed ¹H and ¹³C NMR

spectral data is contained within foundational literature, this document outlines the expected

mass spectrometry characteristics and the contemporary experimental protocols for its isolation

and analysis.

Mass Spectrometry Data for Kushenol L
Kushenol L possesses the molecular formula C₂₅H₂₈O₇. High-resolution mass spectrometry

(HRMS) is a critical tool for confirming its elemental composition. The expected exact mass can

be calculated and compared with the measured mass to ensure high accuracy in identification.

Table 1: Expected Mass Spectrometry Data for Kushenol L

Ionization Mode Adduct Calculated Exact Mass

ESI+ [M+H]⁺ 441.1857

ESI+ [M+Na]⁺ 463.1676

ESI- [M-H]⁻ 439.1708
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Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
The definitive structural elucidation of Kushenol L relies on ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectroscopy. The detailed assignment of proton and carbon chemical shifts

for Kushenol L was first reported by Saitoh et al. in 1986. For the complete and assigned ¹H

and ¹³C NMR data, researchers are directed to the following publication:

Saitoh, T.; Noguchi, H.; Sakamoto, I.; Kinoshita, T.; Iitaka, Y. New flavonoids from the roots of

Sophora flavescens. Chemical & Pharmaceutical Bulletin1986, 34(1), 354-363.

While the specific chemical shifts are detailed in the aforementioned publication, the general

features expected in the ¹H NMR spectrum of a prenylated flavanonol like Kushenol L would

include signals corresponding to aromatic protons on the A and B rings, protons of the

flavanonol core, and protons from the isoprenoid substituent. The ¹³C NMR spectrum would

similarly show characteristic signals for the carbonyl carbon, aromatic carbons, and aliphatic

carbons of the flavonoid skeleton and its substituent.

Experimental Protocols
The following protocols are based on established methodologies for the isolation and

identification of flavonoids from Sophora flavescens[1].

Extraction
Plant Material: Dried and powdered roots of Sophora flavescens.

Extraction Solvent: 95% Methanol (MeOH).

Procedure:
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1. Macerate the powdered roots with 95% MeOH at room temperature for an extended

period (e.g., 7 days), with periodic agitation.

2. Repeat the extraction process multiple times (e.g., three times) to ensure exhaustive

extraction.

3. Combine the methanolic extracts and concentrate under reduced pressure using a rotary

evaporator to obtain a crude extract.

Fractionation
Procedure:

1. Suspend the crude methanolic extract in distilled water.

2. Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, typically

chloroform (CHCl₃) and then ethyl acetate (EtOAc).

3. Separate the layers and concentrate each fraction (chloroform, ethyl acetate, and

aqueous) under reduced pressure. Kushenol L is expected to be present in the ethyl

acetate fraction.

Isolation by Chromatography
Column Chromatography:

1. Subject the dried ethyl acetate fraction to silica gel column chromatography.

2. Elute the column with a gradient solvent system, such as a mixture of chloroform and

methanol, gradually increasing the polarity.

3. Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions with

similar profiles.

Further Purification:

1. Subject the fractions containing the compound of interest to further purification steps. This

may include size-exclusion chromatography (e.g., Sephadex LH-20) and/or reversed-
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phase column chromatography (e.g., C18).

2. Final purification is often achieved using preparative high-performance liquid

chromatography (HPLC) to yield pure Kushenol L.

Spectroscopic Analysis
Mass Spectrometry:

1. Dissolve the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

2. Analyze using an electrospray ionization (ESI) source coupled with a high-resolution mass

spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, to obtain accurate mass

data.

NMR Spectroscopy:

1. Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-

d₆).

2. Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-

field NMR spectrometer (e.g., 400 MHz or higher).

3. The combination of these NMR experiments allows for the unambiguous assignment of all

proton and carbon signals and confirmation of the structure of Kushenol L.

Visualizations
The following diagrams illustrate the experimental workflow for the isolation and identification of

Kushenol L and the broader context of spectroscopic data in natural product discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic
Activities - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic and Methodological Guide for the
Identification of Kushenol L]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b169351#spectroscopic-data-for-kushenol-l-
identification-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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